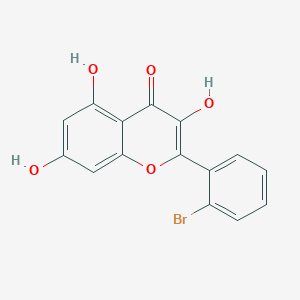![molecular formula C17H14N2O B1192222 2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)
2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ7188 is a novel weak PAR2 antagonist.
Applications De Recherche Scientifique
Polyaddition Reactions
Research by Maślińska-Solich, Macionga, and Turczyn (1995) explored the polyaddition of methacrolein dimer, a compound similar to 2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde, in the presence of polymeric metal complexes. This study highlights the compound's potential in forming cyclic oligo(acetal-esters) through oxidation and self-condensation processes, indicating its usefulness in polymer science and materials engineering (Maślińska-Solich et al., 1995).
Antiseptic Properties and Derivatives
Keiko et al. (2008) investigated the reactions of 2,3-dihydro-4H-pyran-2-carbaldehyde, a structurally similar compound, with alcohols to produce biologically active derivatives. Their study found that such compounds possess bacteriostatic effects and strong antiseptic properties, suggesting the potential of this compound in the development of new antiseptic agents (Keiko et al., 2008).
Oxidation Mechanisms
The work of Balón et al. (1993) delves into the oxidation mechanisms of 2,3-dimethylindole to carbaldehyde derivatives. This research provides insights into the chemical behavior of similar indole derivatives under oxidative conditions, relevant to understanding the reactivity of this compound in various chemical environments (Balón et al., 1993).
Synthon for α-Carboline Derivatives
Erba, Gelmi, and Pocar (2000) highlighted the role of 2-amidinylindole-3-carbaldehydes, closely related to this compound, as key starting materials in synthesizing various carboline derivatives. This indicates the potential utility of this compound in the synthesis of complex organic compounds (Erba et al., 2000).
Pharmaceutical Applications
Swamy et al. (2019) synthesized novel derivatives of 2,3-dihydro-1H-inden-1-one, structurally related to the compound , and evaluated their antimicrobial activities. This suggests that this compound could have potential applications in pharmaceuticals, especially in developing new antimicrobial agents (Swamy et al., 2019).
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C17H14N2O/c20-11-19-16-8-4-1-5-12(16)9-17(19)14-10-18-15-7-3-2-6-13(14)15/h1-8,10-11,17-18H,9H2 |
Clé InChI |
GFACBUCIUAKRSV-UHFFFAOYSA-N |
SMILES |
O=CN1C(C2=CNC3=C2C=CC=C3)CC4=C1C=CC=C4 |
SMILES canonique |
C1C(N(C2=CC=CC=C21)C=O)C3=CNC4=CC=CC=C43 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZ7188 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-3-carboxy-2-[6-[8-(4,5,6,7-tetrabromobenzimidazol-1-yl)octanoylamino]hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B1192139.png)





